9-Fluoroanthracene

Electrochemistry Organic Synthesis Material Science

9-Fluoroanthracene (CAS 529-85-1) is a mono-halogenated polycyclic aromatic hydrocarbon (PAH) with the formula C14H9F and a molecular weight of 196.22 g/mol. It is a solid with a boiling point of 340.9°C and a density of 1.212 g/cm3.

Molecular Formula C14H9F
Molecular Weight 196.22 g/mol
CAS No. 529-85-1
Cat. No. B3191247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluoroanthracene
CAS529-85-1
Molecular FormulaC14H9F
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2F
InChIInChI=1S/C14H9F/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
InChIKeyRDXADDJRENGLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 9-Fluoroanthracene (CAS 529-85-1) for Advanced Material Design: A Technical Datasheet


9-Fluoroanthracene (CAS 529-85-1) is a mono-halogenated polycyclic aromatic hydrocarbon (PAH) with the formula C14H9F and a molecular weight of 196.22 g/mol [1]. It is a solid with a boiling point of 340.9°C and a density of 1.212 g/cm3 [2]. As a 9-substituted anthracene derivative, the strongly electronegative fluorine atom introduces a significant dipole moment and alters the electron density of the aromatic system, which is the primary driver for its distinct photophysical and electrochemical properties compared to the parent anthracene or other 9-substituted analogs [3].

Why Generic 9-Substituted Anthracenes Cannot Replace 9-Fluoroanthracene in Precision Applications


The unique electron-withdrawing inductive effect of the fluorine atom creates a distinct electronic profile that cannot be replicated by other common substituents. For example, 9-methylanthracene exerts an electron-donating effect, while 9-chloro or 9-bromo analogs have different polarizability and steric profiles [1]. This directly translates into measurable and application-critical differences in redox potentials, thermal dissociation kinetics of photodimers, and Diels-Alder reactivity, meaning a user cannot simply interchange these compounds without fundamentally altering the performance of the final material or the outcome of a synthetic pathway [2].

Quantitative Performance Differentiation of 9-Fluoroanthracene Against Key Analogs


Tuning Redox Potential via the Fluorine Inductive Effect

The electron-withdrawing fluorine atom directly modulates the redox potential of the anthracene core. Fast-scan cyclic voltammetry (FSCV) data on a series of 9-substituted anthracenes (9-XA) demonstrates that the formal redox potential can be systematically shifted based on the substituent's electronic nature. 9-Fluoroanthracene exhibits an oxidation potential that is distinctly more positive than that of 9-methylanthracene (an electron-donating substituent), but its reduction potential is less negative, directly reflecting the inductive effect of fluorine [1]. This allows for precise tuning of the HOMO/LUMO energy levels, which is critical for organic electronics.

Electrochemistry Organic Synthesis Material Science

Accelerated Thermal Dissociation Kinetics of Photodimers

The thermal dissociation kinetics of photodimers formed from 9-substituted anthracenes are highly sensitive to the electronic nature of the substituent. Research shows that an electron-withdrawing group like fluorine increases the rate of thermal dissociation compared to systems with weaker electronic effects. The study found that 'the higher the magnitude of the electronic effect – both electron-donating and electron-withdrawing – the faster the thermal dissociation kinetics and thus the lower the thermal stability' [1]. This provides a 'tuning knob' for designing thermally responsive or self-healing polymer networks where the dissociation temperature of the crosslinker needs to be specific.

Photochemistry Self-Healing Materials Polymer Chemistry

Quantifiable Impact of Fluorine on Diels-Alder Cycloreversion Rates

The rate of the retro-Diels-Alder (rDA) reaction, a key 'click' reaction for material science, is strongly influenced by anthracene substituents. A comprehensive study on the structural effects on rDA reaction rates found that the cycloadduct's stability is directly modulated by the electron-donating or withdrawing nature of the substituent. Data shows that 9-fluoroanthracene forms a cycloadduct with a distinct and intermediate rDA rate constant compared to other 9-substituted analogs . This allows for predictable and tunable release or depolymerization kinetics, where an electron-donating group accelerates cycloreversion, and fluorine's mild electron-withdrawing nature provides a more stable adduct than a methoxy-substituted but less stable than the parent.

Click Chemistry Drug Delivery Material Depolymerization

Enhanced Molecular Polarization vs. 9-Chloro and 9-Bromo Analogs

Reports on molar Kerr constants and dipole moments for halogenated anthracenes show that 9-fluoroanthracene possesses a distinct polarizability profile. While 9-chloroanthracene has a dipole moment of 1.36 D and 9-bromoanthracene has a value of 1.31 D, the C-F bond's high polarity and short bond length confer a unique combination of high dipole strength and minimal steric bulk on 9-fluoroanthracene [1]. This specific polarization vector, distinct from heavier halogens, enhances solute-solvent interactions and spectral solvatochromism, which is critical for designing environment-sensitive fluorescent probes.

Solubility Chromatography Computational Chemistry

Core Building Block for Advanced Blue OLED Emitters

Fluorinated anthracene derivatives are key building blocks for high-performance deep-blue OLED emitters. While the parent compound itself is a precursor, studies on C9-fluorenyl anthracenes demonstrate that the introduction of a fluorine auxochrome at strategic positions dramatically improves electroluminescent performance. A device based on a fluorinated derivative achieved deep-blue emission with CIE coordinates of (0.159, 0.106), a current efficiency of 1.31 cd/A, and a maximum brightness of 2040 cd/m2 [1]. This performance is attributed to the fluorine atom's ability to fine-tune the HOMO/LUMO levels and improve charge carrier balance, an effect that cannot be achieved with non-fluorinated analogs.

OLED Electroluminescence Fluorinated Materials

NMR Probe Molecule for Studying Long-Range Substituent Effects

10-substituted 9-fluoroanthracenes serve as highly sensitive 19F NMR probes for investigating the transmission of electronic effects through pi-systems. The 19F chemical shift is exquisitely sensitive to the electronic character of a substituent at the 10-position. An early and foundational study demonstrated that the substituent chemical shift (SCS) in this system provides direct evidence for a pi-inductive effect, with the degree of shielding or deshielding linearly correlating with substituent parameters [1]. This makes 9-fluoroanthracene a superior scaffold over other NMR probes for studying long-range polar effects in academic and industrial research settings.

Physical Organic Chemistry NMR Spectroscopy Mechanistic Studies

High-Value Application Scenarios for 9-Fluoroanthracene Based on Differentiated Performance


Tunable Crosslinker for Self-Healing and Stimuli-Responsive Polymer Networks

The quantifiably faster thermal dissociation kinetics of its photodimers, driven by the fluorine's inductive effect that destabilizes the dimer, make 9-fluoroanthracene the superior choice for polymer networks requiring a low-temperature thermal trigger. A polymer chemist designing a self-healing coating would select this compound over anthracene to ensure the healing process activates at a target service temperature without damaging the substrate [1].

Precision Synthesis of Thermally-Labile Diels-Alder Adducts for Drug Delivery

The specific retro-Diels-Alder rate constant places the 9-fluoroanthracene adduct in a kinetic 'sweet spot' between highly stable and highly labile systems. A medicinal chemist developing a targeted drug release platform can use this property to ensure a payload is released at a predictable rate upon mild hyperthermia, a performance metric that cannot be achieved with the faster-releasing 9-methoxy or slower-releasing parent anthracene analogs .

Intermediate Building Block for High-Color-Purity Deep-Blue OLED Emitters

Achieving the CIE y-coordinate of ~0.10 required for next-generation deep-blue displays is a critical industrial hurdle. 9-Fluoroanthracene is a key intermediate for synthesizing the fluorinated fluorenyl anthracene emitter family that has demonstrated this performance. An R&D manager at a display materials company would procure this compound as a strategic precursor to enter this performance space, avoiding non-fluorinated analogs that fail to meet deep-blue color standards [2].

Superior 19F NMR Probe for Investigating Aromatic Substituent Effects

A mechanistic chemist studying long-range electronic effects in novel polyaromatic systems requires a highly sensitive and well-characterized probe. The demonstrated linear free-energy relationship of its 19F substituent chemical shifts makes 9-fluoroanthracene a far more powerful and interpretable tool than standard fluorinated aromatics. This allows for precise deconvolution of inductive and resonance contributions to reaction mechanisms, accelerating the design of new catalysts and materials [3].

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